2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers)

CAS No.:

Cat. No.: VC18003523

Molecular Formula: C17H28O5

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H28O5 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C17H28O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12,14-15H,3-11H2,1-2H3,(H,19,20) |

| Standard InChI Key | GDOQGHAKQNDFFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

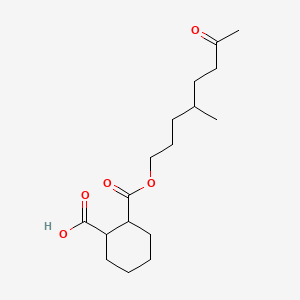

The compound’s IUPAC name, 2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid, reflects its branched alkoxy chain and cyclohexane backbone. The structure comprises:

-

A cyclohexane ring with a carboxylic acid group at position 1 and an ester moiety at position 2.

-

A 4-methyl-7-oxooctyl chain attached via an ether linkage to the ester group, introducing a ketone functional group at the seventh carbon .

The presence of two stereocenters on the cyclohexane ring results in diastereomers, which are typically resolved using high-performance liquid chromatography (HPLC) .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1588520-62-0 | |

| Molecular Formula | ||

| Molecular Weight | 312.40 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | -20°C | |

| SMILES | CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |

Synthesis and Metabolic Pathways

Industrial Synthesis

Oxo-MINCH is synthesized via the oxidation of its precursor, monoisononyl cyclohexane-1,2-dicarboxylate (MINCH), a primary metabolite of DINCH. The oxidation occurs at the ω-1 position of the alkyl chain, introducing a ketone group . While detailed reaction conditions remain undisclosed, the process likely employs catalysts such as cytochrome P450 enzymes or synthetic oxidizing agents.

In Vivo Metabolism

In humans, DINCH undergoes rapid hydrolysis to MINCH, which is further oxidized to Oxo-MINCH in the liver. This pathway mirrors the metabolism of phthalates, albeit with slower kinetics due to DINCH’s larger alkyl chains . The compound’s urinary excretion makes it a reliable biomarker for assessing DINCH exposure in epidemiological studies .

Applications in Toxicology and Exposure Assessment

Biomarker Utility

Oxo-MINCH is pivotal in biomonitoring studies to quantify DINCH exposure, which has replaced phthalates in medical devices, food packaging, and toys. Studies correlate urinary Oxo-MINCH levels with dietary and environmental DINCH intake, offering insights into population-wide exposure trends .

| Supplier | Purity | Packaging | Price (USD) | Source |

|---|---|---|---|---|

| Medical Isotopes, Inc. | ≥95% | 1 mg | 675 | |

| LGC Standards | >95% | Custom | Quote-based |

Toxicological Profile

While DINCH is considered safer than phthalates, limited data exist on Oxo-MINCH’s long-term effects. Preliminary in vitro assays indicate weak estrogenic activity, but no significant endocrine disruption has been observed at environmentally relevant concentrations .

Analytical Methods and Quality Control

Chromatographic Techniques

Reverse-phase HPLC with UV detection is the gold standard for quantifying Oxo-MINCH in biological matrices. Isotope-labeled analogues (e.g., ) are used as internal standards to enhance accuracy .

Stability Considerations

The compound degrades at room temperature, necessitating storage at -20°C . Lyophilized formulations may improve shelf life for commercial distribution .

Future Research Directions

-

Toxicokinetic Studies: Elucidate absorption, distribution, and excretion mechanisms in mammalian models.

-

Environmental Impact: Assess persistence and bioaccumulation in aquatic ecosystems.

-

Synthetic Optimization: Develop cost-effective routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume